molecular formula C14H8F2O4 B6406284 5-(5-Carboxy-2-fluorophenyl)-2-fluorobenzoic acid CAS No. 1261955-78-5

5-(5-Carboxy-2-fluorophenyl)-2-fluorobenzoic acid

Cat. No.: B6406284
CAS No.: 1261955-78-5
M. Wt: 278.21 g/mol
InChI Key: BDINXOOOHALFDA-UHFFFAOYSA-N
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Description

5-(5-Carboxy-2-fluorophenyl)-2-fluorobenzoic acid is a carboxylic acid derivative with the molecular formula C14H8F2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Carboxy-2-fluorophenyl)-2-fluorobenzoic acid typically involves the introduction of fluorine atoms into the benzoic acid structure. One common method is the direct fluorination of a suitable precursor compound under controlled conditions. The reaction often requires the use of fluorinating agents such as elemental fluorine or fluorine-containing reagents like xenon difluoride. The reaction conditions, including temperature and solvent, are carefully optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is designed to ensure safety and efficiency, with continuous monitoring of reaction parameters to maintain product quality .

Chemical Reactions Analysis

Types of Reactions

5-(5-Carboxy-2-fluorophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

5-(5-Carboxy-2-fluorophenyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to conformational changes that affect their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    5-(5-Carboxy-2-fluorophenyl)nicotinic acid: A carboxylic acid derivative with similar fluorine substitution.

    5-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid: A compound with a chlorine atom instead of a second fluorine atom

Uniqueness

5-(5-Carboxy-2-fluorophenyl)-2-fluorobenzoic acid is unique due to its dual fluorine substitution, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where fluorine’s electronegativity and size play a crucial role.

Properties

IUPAC Name

5-(5-carboxy-2-fluorophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O4/c15-11-4-2-8(13(17)18)6-9(11)7-1-3-12(16)10(5-7)14(19)20/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDINXOOOHALFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690960
Record name 4,6'-Difluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261955-78-5
Record name 4,6'-Difluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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